molecular formula C9H10ClNO5S B1382322 ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate CAS No. 1803580-62-2

ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate

Cat. No.: B1382322
CAS No.: 1803580-62-2
M. Wt: 279.7 g/mol
InChI Key: OAZDQMWUMUJLAF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate is a synthetic organic compound with the molecular formula C9H10ClNO5S. This compound is characterized by the presence of a chlorosulfonyl group attached to a pyrrole ring, which is further connected to an ethyl ester and an oxoacetate group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate typically involves the reaction of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The oxoacetate group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), bases (triethylamine).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).

Major Products

    Sulfonamide Derivatives: Formed by substitution of the chlorosulfonyl group with amines.

    Hydroxyl Derivatives: Formed by reduction of the oxoacetate group.

    Pyrrole-2,5-dione Derivatives: Formed by oxidation of the pyrrole ring.

Scientific Research Applications

Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. The oxoacetate group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate can be compared with similar compounds such as:

    Ethyl 2-[4-(sulfamoyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.

    Ethyl 2-[4-(methanesulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate: Similar structure but with a methanesulfonyl group.

    Ethyl 2-[4-(trifluoromethanesulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate: Similar structure but with a trifluoromethanesulfonyl group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the nature of the substituent groups.

Properties

IUPAC Name

ethyl 2-(4-chlorosulfonyl-1-methylpyrrol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO5S/c1-3-16-9(13)8(12)7-4-6(5-11(7)2)17(10,14)15/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZDQMWUMUJLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CN1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate
Reactant of Route 2
ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate
Reactant of Route 3
ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate
Reactant of Route 4
ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate
Reactant of Route 5
ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate

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